![molecular formula C11H20N2O2 B1142580 Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate CAS No. 115654-61-0](/img/structure/B1142580.png)

Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

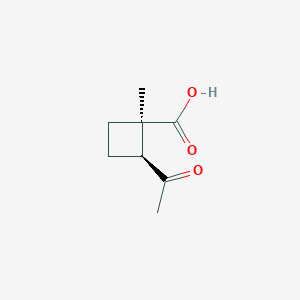

Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate, also known as T-butyl carbamate, is a carbamate ester that has been used in a variety of scientific research applications. It is a colorless and odorless compound that is soluble in a variety of organic solvents. It has been used to synthesize a range of compounds, from small molecules to polymers, and has been widely used in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Organic Building Blocks

“Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate” is used as an organic building block in the synthesis of a variety of organic compounds .

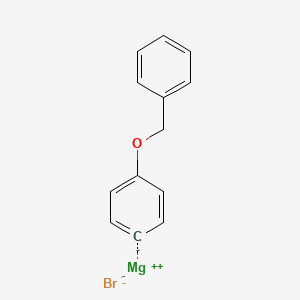

Palladium-Catalyzed Cross-Coupling Reactions

This compound has been investigated in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides . This process uses Cs 2 CO 3 as a base in 1,4-dioxane (solvent) .

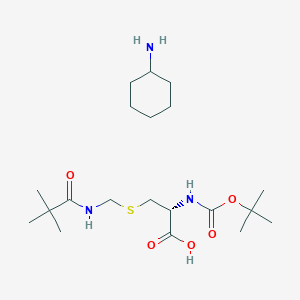

Synthesis of N-Boc-Protected Anilines

“Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group in organic synthesis.

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and drugs.

Flow Microreactor Systems

A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Sustainable Synthesis of Tertiary Butyl Esters

“Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate” has been used in a direct and sustainable synthesis of tertiary butyl esters . These esters find large applications in synthetic organic chemistry .

Propiedades

IUPAC Name |

tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTVKXQXWQJUTR-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI)](/img/no-structure.png)